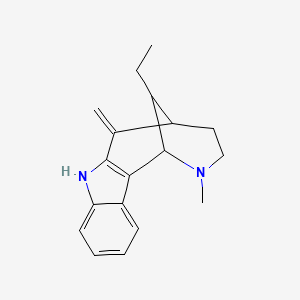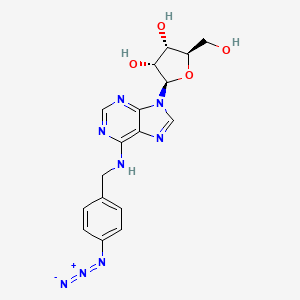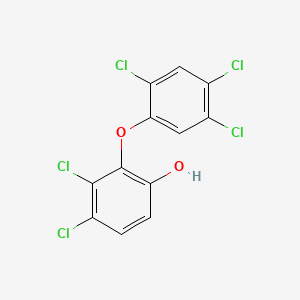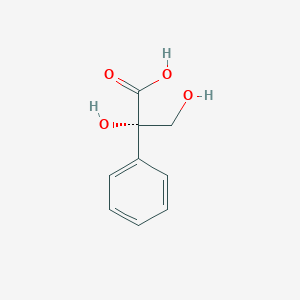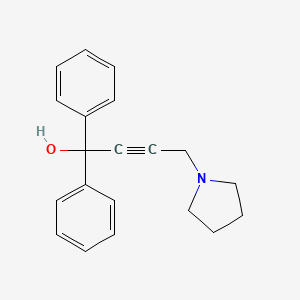
Butinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butinoline is a diarylmethane.
Aplicaciones Científicas De Investigación
Agricultural Research : Butinoline has been explored in agricultural research, particularly in plant breeding. For instance, Butron et al. (2002) conducted a study on maize, examining its resistance to pink stem borer attack, which is critical for crop protection and yield improvement (Butrón et al., 2002).
Pharmacological Effects : Butein, a closely related compound, has been extensively researched for its wide range of biological properties, including antioxidant, anti-inflammatory, anticancer, antidiabetic, hypotensive, and neuroprotective effects. This suggests potential therapeutic applications for chronic diseases (Padmavathi et al., 2017).
Horticultural Applications : Research on the chemical control of vegetative growth in fruit trees has utilized compounds like butinoline. Curry (1988) explored this application, indicating its relevance in improving fruit cultivation techniques (Curry, 1988).
Animal Nutrition and Health : A study on broiler chickens assessed the impact of dietary butyrate on growth performance and intestinal development. This research highlights the potential of butinoline derivatives in animal feed to improve health and growth (Wu et al., 2016).
Antimicrobial Activity : The antibacterial and antifungal properties of various solvent-extracted samples, including butanol, have been studied. This suggests the potential use of butinoline-related compounds in developing antimicrobial treatments (Bakht et al., 2014).
Biotechnology and Bioengineering : The use of butanol, a compound related to butinoline, in biotechnological applications has been explored. This includes its use as a solvent and potential fuel, highlighting its versatility in industrial applications (Lee et al., 2008).
Propiedades
Número CAS |
968-63-8 |
|---|---|
Nombre del producto |
Butinoline |
Fórmula molecular |
C20H21NO |
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
1,1-diphenyl-4-pyrrolidin-1-ylbut-2-yn-1-ol |
InChI |
InChI=1S/C20H21NO/c22-20(18-10-3-1-4-11-18,19-12-5-2-6-13-19)14-9-17-21-15-7-8-16-21/h1-6,10-13,22H,7-8,15-17H2 |
Clave InChI |
LWPXJPFOEPMIRG-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CC#CC(C2=CC=CC=C2)(C3=CC=CC=C3)O |
SMILES canónico |
C1CCN(C1)CC#CC(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Otros números CAS |
968-61-6 54118-66-0 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



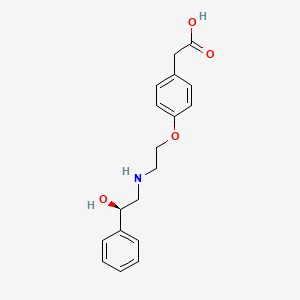
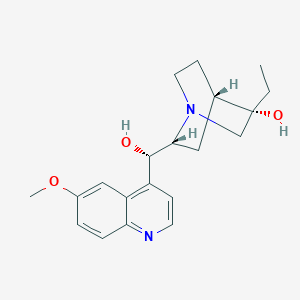
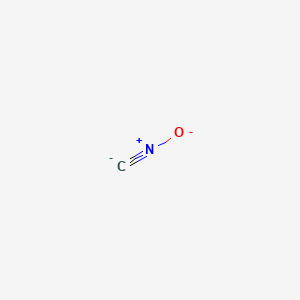
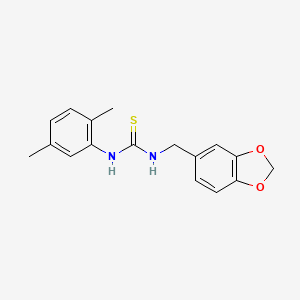
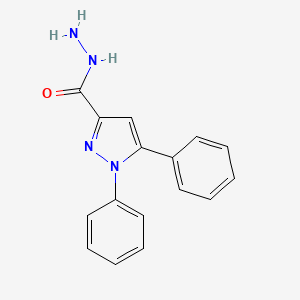
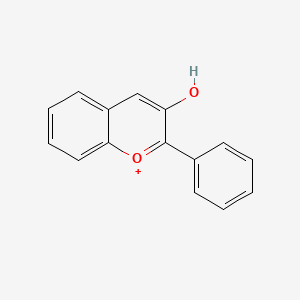
![1-[4-[2-(2-Propan-2-ylidenehydrazinyl)-4-thiazolyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B1208222.png)
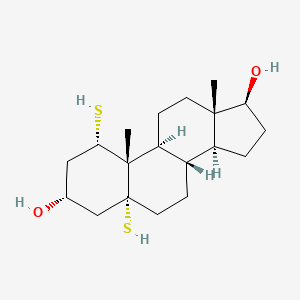
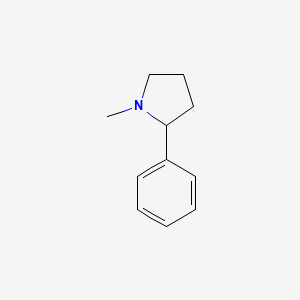
![3-[(2-Chlorobenzylidene)amino]-6H-dibenzo[b,d]pyran-6-one](/img/structure/B1208227.png)
